Methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their structural similarity to purines [, ] and have attracted significant attention in medicinal chemistry due to their diverse biological activities. The presence of the chlorine atom at the 4-position and the methyl acetate group at the 2-position of the pyrazolo[3,4-d]pyrimidine core could offer opportunities for further structural modifications and potential fine-tuning of biological properties.
Methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate is a chemical compound with significant interest in pharmaceutical research, particularly in the development of anti-cancer agents. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications. The compound's molecular formula is C_{10}H_{10}ClN_{3}O_{2}, and its molecular weight is approximately 226.62 g/mol.
The compound is classified under the category of pyrazolo[3,4-d]pyrimidines, which are heterocyclic compounds containing both pyrazole and pyrimidine rings. These compounds have been explored for their various biological activities, including anti-cancer properties and inhibition of specific enzymes involved in cancer progression . Methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate can be synthesized through several methods that leverage the reactivity of its functional groups.
The synthesis of methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate typically involves the following steps:
The efficiency of this synthesis method has been highlighted in recent studies that emphasize operational simplicity and high yields.
Methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate features a complex structure characterized by:
The crystal structure can be analyzed using X-ray diffraction techniques to confirm its three-dimensional arrangement .
Methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate can participate in various chemical reactions:
These reactions are critical for modifying the compound to enhance its pharmacological profile.
The mechanism of action for methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate primarily involves its interaction with specific enzymes or receptors within cancer cells. It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Data from in vitro studies indicate that this compound exhibits significant anti-proliferative effects against various cancer cell lines, including breast cancer cells .
Methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate possesses several notable physical and chemical properties:
These properties are essential for determining appropriate conditions for storage and handling during laboratory experiments.
Methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate has several applications in scientific research:
Research continues to explore its full potential within these domains, aiming to develop novel therapeutic strategies against various malignancies.
The pyrazolo[3,4-d]pyrimidine core in methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate (molecular formula: C8H7ClN4O2, SMILES: COC(=O)CN1C2=C(C=N1)C(=NC=N2)Cl [1]) functions as a purine bioisostere, strategically replacing the adenine moiety of ATP in kinase binding sites. This scaffold preserves the hydrogen-bonding topology of purine derivatives while enhancing metabolic stability and target selectivity [2] [10]. The nitrogen atoms at positions N1 and N4 (pyrazole ring) mimic N1 and N6 of adenine, forming dual hydrogen bonds with kinase hinge residues like Leu83 in CDK2 [2]. This bioisosteric replacement enables competitive ATP binding without the hydrolytic susceptibility of natural nucleosides, as demonstrated in pyrazolo[3,4-d]pyrimidine-based kinase inhibitors like dinaciclib and roscovitine derivatives [2] [10].
Table 1: Hydrogen Bonding Interactions of Pyrazolo[3,4-d]pyrimidine vs. Purine
Scaffold | H-Bond Donor | H-Bond Acceptor | Kinase Residue Interaction |
---|---|---|---|
Adenine (ATP) | N6-H | N1 | Leu83 (CDK2) |
Pyrazolo[3,4-d]pyrimidine | N4-H (if amino-substituted) | N1 | Leu83 (CDK2) |
Methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate | – | N1 (pyrazole ring) | Leu83 backbone carbonyl |
The C4-chloro substituent and N1-acetate linkage critically determine kinase affinity through steric and electronic modulation. The chloro group at C4 provides:
The methyl acetate group at N1 serves as a versatile linker for hydrophobic extensions. Thioglycoside derivatives synthesized from this position (e.g., compounds 14 and 15 in [2]) exhibit CDK2 IC50 values of 0.057 ± 0.003 μM and 0.119 ± 0.007 μM, respectively – significantly lower than sorafenib (0.184 ± 0.01 μM) [2]. Molecular docking confirms that optimal N1 substituents (e.g., acetylated glycosyl groups) form additional hydrogen bonds with the kinase’s ribose pocket, while the chloro group maintains hydrophobic contact with Ile10 and Val18 residues [2] [9].
Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound | N1 Substituent | C4 Substituent | CDK2/cyclin A2 IC50 (μM) | HCT-116 IC50 (nM) |
---|---|---|---|---|
Methyl 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate | -CH2C(O)OCH3 | Cl | Not reported | Not reported |
Compound 14 [2] | Thioglycoside (glucose) | Cl | 0.057 ± 0.003 | 6 |
Compound 15 [2] | Thioglycoside (galactose) | Cl | 0.119 ± 0.007 | 7 |
Sorafenib | – | – | 0.184 ± 0.01 | 176 |
The methyl acetate moiety functions as:
In pyrazolo[3,4-d]pyrimidine prodrugs, O-alkyl carbamate linkers attached to the C4-amino group demonstrate enzymatic cleavage by hydrolases, releasing active drugs with restored kinase affinity [7]. The methyl acetate in our target compound offers analogous potential for prodrug derivatization at the carboxylic acid stage.
The C4-chloro group exerts strong electron-withdrawing effects (σp = 2.94 for pyrimidine-Cl [9]), activating the ring for nucleophilic aromatic substitution (SNAr). Key electronic consequences:
Kinetic studies show that C4-chloro in pyrazolo[3,4-d]pyrimidines undergoes aminolysis 15-30x faster than bromo analogs due to optimal leaving group ability [3]. This reactivity enables efficient synthesis of derivatives like 4-piperazinyl and 4-piperidinyl analogs (e.g., AU2005322085B2 patent compounds [3]), which exhibit improved kinase affinity profiles compared to the chloro precursor. Computational DFT analyses confirm that chloro substitution lowers the LUMO energy (-1.78 eV) by 0.45 eV relative to the unsubstituted analog, rationalizing its enhanced electrophilicity [9].
Table 3: Nucleophilic Displacement Kinetics of C4-Halogenated Pyrazolo[3,4-d]pyrimidines
C4 Substituent | Relative SNAr Rate (krel) | LUMO Energy (eV) | MEP at C4 (e) |
---|---|---|---|
Cl | 1.0 (reference) | -1.78 | +0.32 |
Br | 0.67 | -1.71 | +0.29 |
F | 0.25 | -1.65 | +0.25 |
H | – | -1.33 | -0.11 |
CAS No.: 31373-65-6
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9